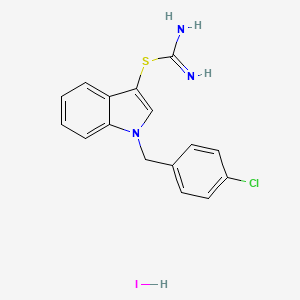
1-(4-Chlorobenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(4-Chlorobenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide” is a chemical compound used in scientific research1. It is available for purchase for pharmaceutical testing2. The CAS number for this compound is 1049785-06-93.
Synthesis Analysis
Unfortunately, the specific synthesis process for this compound is not readily available from the search results. However, it is mentioned that this compound has diverse applications, ranging from drug discovery to agricultural studies, due to its unique properties and interactions with biological systems1.Molecular Structure Analysis
The exact molecular structure of this compound is not provided in the search results. However, a related compound, 4-chlorobenzyl imidothiocarbamate hydrochloride, has a linear formula of C8H10Cl2N2S4.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the search results. It’s worth noting that this compound is used in scientific research and has diverse applications1.Physical And Chemical Properties Analysis
The specific physical and chemical properties of this compound are not detailed in the search results. However, it’s known that this compound is used in scientific research and has diverse applications1.Applications De Recherche Scientifique
Synthesis and Structural Characterization
- The compound has been involved in studies aiming at synthesizing structurally diverse libraries through various chemical reactions, including alkylation and ring closure reactions. These processes yield a wide range of compounds with potential biological activities (Roman, 2013).
- Another aspect of research focuses on the efficient synthesis of related compounds, such as COX-2 inhibitors, which involve novel indole formations and demonstrate the compound's versatility in drug synthesis (Caron et al., 2003).
Biological Activities
- Certain derivatives of the compound have been evaluated for their antimicrobial activities, showing promising results against various bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents (Bhatt et al., 2015).
- Additionally, the synthesis and characterization of biologically active derivatives, such as tubulin inhibitors, highlight the compound's potential in cancer research and therapy. The structural elucidation and optimization of these derivatives are crucial for preclinical development (Knaack et al., 2001).
Chemical Properties and Applications
- Research also delves into the formation of metal complexes derived from dithiocarbamate ligands, where the compound plays a role in generating new ligands with sulfur donor atoms. These complexes have been examined for their antimicrobial activity, showcasing the compound's utility in creating substances with potential therapeutic applications (Al-Obaidy et al., 2020).
Safety And Hazards
The safety data sheet for a related compound, 4-Chlorobenzyl alcohol, indicates that it is not considered hazardous by the 2012 OSHA Hazard Communication Standard5. However, the safety and hazards for “1-(4-Chlorobenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide” specifically are not detailed in the search results.
Orientations Futures
The future directions for this compound are not specified in the search results. However, given its use in scientific research and its diverse applications, it’s likely that further research and development will continue1.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or contact a chemical supplier.
Propriétés
IUPAC Name |
[1-[(4-chlorophenyl)methyl]indol-3-yl] carbamimidothioate;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3S.HI/c17-12-7-5-11(6-8-12)9-20-10-15(21-16(18)19)13-3-1-2-4-14(13)20;/h1-8,10H,9H2,(H3,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWAQRWBQZAYAKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)SC(=N)N.I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClIN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,3S)-3-[(2-Methylpropan-2-yl)oxy]-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]butanoic acid](/img/structure/B2795741.png)
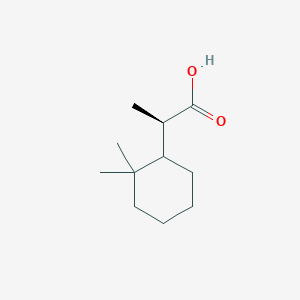
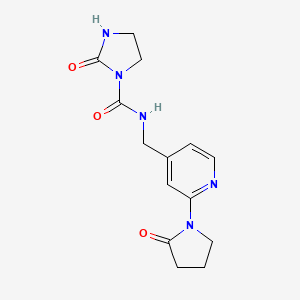
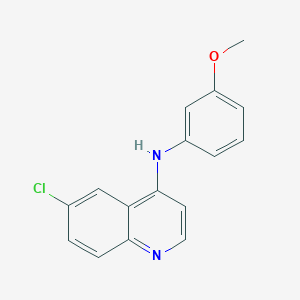
![1-((2-chlorobenzyl)thio)-N-cyclohexyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2795748.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(3-chlorophenyl)-3-hydroxypropyl)urea](/img/structure/B2795749.png)
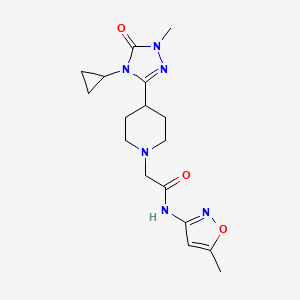

![(2-Methoxypyridin-3-yl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2795754.png)




